molecular formula C22H22O3 B11632051 (2E,6E)-2,6-bis(2-methoxybenzylidene)cyclohexanone

(2E,6E)-2,6-bis(2-methoxybenzylidene)cyclohexanone

Katalognummer: B11632051
Molekulargewicht: 334.4 g/mol
InChI-Schlüssel: LFFCQFHMMDURLU-JSAVKQRWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2E,6E)-2,6-bis(2-methoxybenzylidene)cyclohexanone is an organic compound characterized by the presence of two methoxybenzylidene groups attached to a cyclohexanone ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2E,6E)-2,6-bis(2-methoxybenzylidene)cyclohexanone typically involves the condensation of cyclohexanone with 2-methoxybenzaldehyde. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base. The reaction mixture is usually refluxed in a suitable solvent such as ethanol or methanol to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Analyse Chemischer Reaktionen

Types of Reactions

(2E,6E)-2,6-bis(2-methoxybenzylidene)cyclohexanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in the formation of cyclohexanone derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Cyclohexanone derivatives with reduced double bonds.

    Substitution: Compounds with different functional groups replacing the methoxy groups.

Wissenschaftliche Forschungsanwendungen

(2E,6E)-2,6-bis(2-methoxybenzylidene)cyclohexanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Wirkmechanismus

The mechanism of action of (2E,6E)-2,6-bis(2-methoxybenzylidene)cyclohexanone involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biological processes. For example, its potential anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (2E,6E)-2,6-bis(4-methoxybenzylidene)cyclohexanone
  • (2E,6E)-2,6-bis(3,4-dimethoxybenzylidene)cyclohexanone

Uniqueness

(2E,6E)-2,6-bis(2-methoxybenzylidene)cyclohexanone is unique due to the specific positioning of the methoxy groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different properties and applications, making it a valuable compound for further research and development.

Eigenschaften

Molekularformel

C22H22O3

Molekulargewicht

334.4 g/mol

IUPAC-Name

(2E,6E)-2,6-bis[(2-methoxyphenyl)methylidene]cyclohexan-1-one

InChI

InChI=1S/C22H22O3/c1-24-20-12-5-3-8-16(20)14-18-10-7-11-19(22(18)23)15-17-9-4-6-13-21(17)25-2/h3-6,8-9,12-15H,7,10-11H2,1-2H3/b18-14+,19-15+

InChI-Schlüssel

LFFCQFHMMDURLU-JSAVKQRWSA-N

Isomerische SMILES

COC1=CC=CC=C1/C=C\2/C(=O)/C(=C/C3=CC=CC=C3OC)/CCC2

Kanonische SMILES

COC1=CC=CC=C1C=C2CCCC(=CC3=CC=CC=C3OC)C2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.